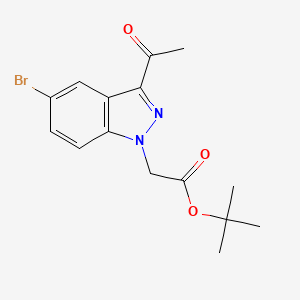

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

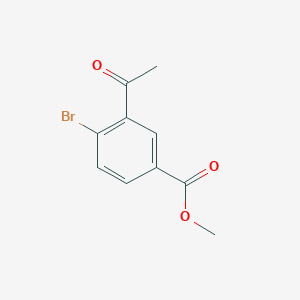

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a chemical compound with the molecular formula C15H17BrN2O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H17BrN2O3 . The structure includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis and structural characterization of compounds with similar scaffolds, such as triazolyl-indole derivatives, have been reported. These compounds have been analyzed using X-ray diffraction, NMR spectroscopy, and DFT studies to understand their molecular geometry, electronic structure, and interactions. Such studies are fundamental in medicinal chemistry for the design of new drugs and materials (Boraei et al., 2021).

Chemical Synthesis Techniques

- Research has explored novel synthetic routes and methodologies, including the use of tert-butyl bromoacetate and ethyl chloroacetate, to create various organic compounds. These synthetic strategies are crucial for developing new pharmaceuticals and organic materials with potential applications in drug design and material science (Patil & Luzzio, 2017).

Fungicidal Activity

- Compounds bearing the tert-butyl group have been synthesized and evaluated for their fungicidal activity against certain agricultural pathogens. This highlights the role of chemical synthesis in agriculture, where new compounds can lead to the development of more effective and safer fungicides (Mao et al., 2013).

Catalysis and Green Chemistry

- The role of tert-butyl acetate and similar compounds in catalysis has been investigated, with findings suggesting their utility in green chemistry applications. Such research is vital for the development of more sustainable chemical processes that minimize waste and energy consumption (Iuchi et al., 2010).

Material Science and Organic Electronics

- Research into the synthesis and properties of novel organic compounds, including those containing tert-butyl groups, contributes to material science. These compounds can be used in organic electronics, light-emitting diodes (LEDs), and other applications where their electronic properties are exploited (Chellappan et al., 2003).

Direcciones Futuras

Given the wide range of biological activities exhibited by indazole derivatives , there is potential for further exploration of Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate in various therapeutic applications. Future research could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.

Propiedades

IUPAC Name |

tert-butyl 2-(3-acetyl-5-bromoindazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O3/c1-9(19)14-11-7-10(16)5-6-12(11)18(17-14)8-13(20)21-15(2,3)4/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAVFCMDYVDNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C2=C1C=C(C=C2)Br)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)

![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)